molecular formula C13H11ClF3N5O B2760001 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide CAS No. 321526-16-3

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide

Cat. No.: B2760001
CAS No.: 321526-16-3
M. Wt: 345.71
InChI Key: MDZSZKUCSNPRCS-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent at the pyrazole ring’s 1-position and a dimethylamino-methylene group on the carboxamide moiety.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O/c1-21(2)7-19-12(23)8-4-20-22(6-8)11-10(14)3-9(5-18-11)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSZKUCSNPRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CN(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and mechanisms of action based on recent research findings.

  • Molecular Formula : C16H8ClF10N3O
  • Molecular Weight : 483.69 g/mol
  • CAS Number : 380903-76-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives of pyrazole have shown significant inhibition of cancer cell proliferation across various types, including:

  • HepG2 (liver cancer)
  • HeLa (cervical cancer)
  • NCI-H23 (non-small cell lung cancer)

In particular, one study reported an IC50 value for related compounds in the low micromolar range, indicating strong cytotoxic effects against these cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

  • Compounds with similar structures demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • The anti-inflammatory activity was evidenced by significant edema inhibition percentages in animal models .

The mechanism by which this compound exerts its biological effects is not fully elucidated but involves:

  • Inhibition of Tubulin Polymerization : Some pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer proliferation .
  • Binding Affinity Studies : Molecular docking studies have suggested that the compound may interact with specific protein targets involved in cancer and inflammation pathways, providing insights into its potential efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
Synthesis and Biological EvaluationIdentified several pyrazole derivatives with promising anticancer activity; IC50 values ranged from 0.08 to 12.07 mM against various cell lines.
Anti-inflammatory ActivityCompounds exhibited significant COX-2 inhibition with edema inhibition percentages exceeding those of celecoxib.
Mechanistic InsightsHighlighted the role of specific moieties in enhancing biological activity through targeted interactions with tubulin and COX enzymes.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis, such as MurB .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies have been employed to predict binding affinities with cancer-related targets, revealing promising interactions .

Molecular Docking Studies

Molecular docking studies have been extensively utilized to explore the binding interactions of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at a molecular level. For example, docking simulations against proteins associated with bacterial resistance mechanisms have shown favorable binding energies, indicating a potential pathway for drug development against resistant strains .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of synthesized pyrazole derivatives.
    • Methodology : In vitro testing against a range of bacterial strains.
    • Findings : Certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as antimicrobial agents .
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of pyrazole derivatives on cancer cell lines.
    • Methodology : Cell viability assays followed by molecular docking analysis.
    • Findings : Compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamide derivatives (e.g., compounds 3a–3p) with varying aryl and heteroaryl substituents. Key differences include:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Substituents: Phenyl groups at pyrazole 1- and 4-positions. Yield: 68%, mp: 133–135°C .
  • 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Substituents: Fluorophenyl group enhances yield (71%) and melting point (181–183°C) compared to 3a, suggesting fluorine improves crystallinity or stability .
Trifluoromethylpyridine-Containing Analogues
  • : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide. Molecular Weight: 380.77. Structural Difference: Pyrrole ring and sulfonamide group instead of pyrazole-carboxamide. Impact: Sulfonamide groups may enhance hydrogen bonding but reduce lipophilicity compared to carboxamides .
  • : (E)-2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-((dimethylamino)methylene)-2-methylhydrazine-1-carboxamide. Structural Difference: Hydrazine linker instead of pyrazole. Impact: Hydrazine’s conformational flexibility could affect target selectivity .
Pyrazole vs. Piperidine Core
  • : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide. Molecular Weight: 364.73. Structural Difference: Piperidine ring replaces pyrazole, and methoxyamino substitutes dimethylamino. Impact: Piperidine’s six-membered ring may alter pharmacokinetic properties, while methoxyamino could modulate electronic effects .
Melting Points and Solubility
  • Fluorinated derivatives (e.g., 3d, mp 181–183°C) exhibit higher melting points than non-fluorinated analogs (3a, mp 133–135°C), suggesting improved crystalline packing with electronegative substituents .
Bioactivity Considerations
  • Pyridine-pyrazole hybrids are common in agrochemicals (e.g., Fluopyram in ) due to their insecticidal and fungicidal activity. The dimethylamino-methylene group in the target compound could act as a hydrogen bond acceptor, enhancing interactions with biological targets .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound C₁₃H₁₁ClF₃N₅O 365.71* 3-Cl-5-CF₃-pyridinyl, dimethylamino-methylene N/A N/A
3a () C₂₁H₁₅ClN₆O 403.1 Phenyl, 4-cyano 133–135 68
3d () C₂₁H₁₄ClFN₆O 421.0 4-Fluorophenyl, 4-cyano 181–183 71
1-[3-Cl-5-CF₃-pyridinyl]-N-(dimethylamino-methylene)-1H-pyrrole-2-sulfonamide () C₁₃H₁₂ClF₃N₄O₂S 380.78 Pyrrole, sulfonamide N/A N/A
(E)-2-(3-Cl-5-CF₃-pyridinyl)-N-(dimethylamino-methylene)-2-methylhydrazine-1-carboxamide (Ev13) C₁₁H₁₂ClF₃N₆O 352.70 Hydrazine, methyl N/A N/A

*Calculated based on molecular formula.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Nucleophilic substitution : Reacting a pyrazole precursor with a chloropyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to attach the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group .
  • Carboxamide formation : Using a dimethylamino-methylene reagent to functionalize the pyrazole-4-carboxylic acid intermediate. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product, with mobile phase composition tailored to the compound’s hydrophobicity .
    Critical Parameters :
  • Solvent choice (DMF or THF for solubility of intermediates).
  • Stoichiometric control of trifluoromethyl and dimethylamino groups to avoid side reactions.
  • Reaction monitoring via thin-layer chromatography (TLC) to optimize reaction times .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dimethylamino-methylene group (δ ~3.0 ppm for N(CH₃)₂) and the trifluoromethyl signal (δ ~120 ppm in ¹³C) .
  • X-ray Crystallography : Resolves the 3D structure, particularly the orientation of the chloropyridinyl substituent and pyrazole ring planarity (e.g., monoclinic crystal system with P21/c space group observed in analogous compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak at m/z ~450–470) .
  • HPLC-PDA : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • DFT Calculations : Compare computed ¹H NMR chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent polarity (e.g., PCM model for DMSO) .
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria of the dimethylamino group) by observing signal coalescence at elevated temperatures .
  • X-ray vs. Computational Geometry : Overlay experimental crystal structures (e.g., bond angles from CCDC data) with optimized DFT geometries to validate torsional angles .

Advanced: What strategies elucidate the structure-activity relationship (SAR) in agrochemical applications?

Methodological Answer:

  • Analog Synthesis : Modify the pyridine (e.g., replace Cl with F) or pyrazole (e.g., vary substituents at N1) to assess impact on bioactivity .
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., acetylcholinesterase for insecticides) using spectrophotometric methods (IC₅₀ determination) .
  • Molecular Docking : Map binding interactions (e.g., PyMOL or AutoDock) to identify critical residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Advanced: What experimental approaches determine binding affinity and mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Fluorescence Polarization : Track displacement of fluorescent probes in competitive binding assays .
  • In Vivo Efficacy Studies : Use pest models (e.g., aphids or beetles) to correlate in vitro potency with mortality rates under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.